4-amino-1,1-dioxothiolane-3-carboxylic acid is a sulfur-containing compound that has garnered attention for its potential applications in various fields, including pharmaceuticals and biochemistry. This compound is characterized by the presence of an amino group, a dioxo group, and a carboxylic acid functional group, contributing to its reactivity and utility in chemical synthesis.
The compound can be synthesized from various precursors, including carboxylic acids and thioketones, through several chemical reactions. It is not typically found in nature but can be produced in laboratory settings using specific synthetic methods.
4-amino-1,1-dioxothiolane-3-carboxylic acid belongs to the class of thiolane derivatives. It is classified as an amino acid analog due to the presence of both an amino group and a carboxylic acid group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in organic chemistry.
The synthesis of 4-amino-1,1-dioxothiolane-3-carboxylic acid can be achieved through several methods:
The synthesis typically requires controlled temperature and pressure conditions to ensure high yields and purity. For example, reactions may be conducted at elevated temperatures (150°-180°C) to facilitate the formation of desired products with minimal by-products .
The molecular structure of 4-amino-1,1-dioxothiolane-3-carboxylic acid features:
The molecular formula is , with a molecular weight of approximately 165.17 g/mol. The compound's melting point and solubility characteristics are critical for its application in various chemical processes.
4-amino-1,1-dioxothiolane-3-carboxylic acid can undergo several significant reactions:
Reactions are often facilitated by catalysts or specific solvents that enhance reactivity while minimizing side reactions. For instance, using mild acidic conditions can help maintain the integrity of functional groups during synthesis .
The mechanism by which 4-amino-1,1-dioxothiolane-3-carboxylic acid exerts its effects typically involves:
Studies indicate that compounds with similar structures often exhibit biological activity due to their ability to mimic natural substrates or inhibitors within metabolic pathways .
Relevant data from studies indicate that this compound retains significant stability while providing avenues for further chemical modification .
4-amino-1,1-dioxothiolane-3-carboxylic acid finds applications in:
The exploration of unnatural α-amino acids accelerated in the late 20th century with advances in asymmetric synthesis and a growing appreciation of their biological potential. Researchers focused on cyclic amino acids to impose backbone rigidity, with proline analogues and α,α-dialkylated glycines providing early insights into structure-activity relationships. The introduction of sulfone-containing variants emerged as a strategic innovation, leveraging the sulfone group’s strong dipole moment (∼4.5 D), tetrahedral geometry, and metabolic resistance compared to sulfides or esters [1] [4].
4-Amino-1,1-dioxothiolane-3-carboxylic acid specifically evolved from studies on thioproline and its sulfoxide derivatives, which demonstrated altered ring puckering and hydrogen-bonding capabilities. Full oxidation to the sulfone yielded a scaffold with exceptional rigidity and a gauche-oriented carboxylic acid, mimicking the transition-state geometry of protease substrates. This compound joined other non-canonical amino acids like 2-carboxymethoxybenzoic acid (a phosphotyrosine bioisostere) in expanding the toolkit for mimicking peptide secondary structures without enzymatic degradation [1] [6]. Its synthesis typically exploits cyclization strategies of cysteine derivatives followed by oxidation, or more recently, asymmetric catalysis to install the stereogenic center [5].
Table 1: Evolution of Key Unnatural Cyclic Amino Acids with Therapeutic Relevance
Compound | Structural Feature | Biological Advantage | Historical Application |
---|---|---|---|
4-Amino-1,1-dioxothiolane-3-carboxylic acid | Cyclic sulfone (1,1-dioxothiolane) | Enhanced metabolic stability, rigid backbone geometry | Peptidomimetics, enzyme inhibitors |
Hydroxyproline | 4-R-hydroxypyrrolidine | Stabilizes collagen triple helix | Tissue engineering, wound healing |
Penicillamine | β,β-dimethylcysteine | Chelates heavy metals | Rheumatoid arthritis therapy |
2-Carboxymethoxybenzoic acid | Aryl ether carboxylic acid | Mimics phosphotyrosine; resistant to phosphatases | PTP1B inhibitors (diabetes target) |
Peptidomimetics bridge the pharmacological gap between peptides and small molecules, retaining bioactivity while improving drug-like properties. The cyclic sulfone in 4-amino-1,1-dioxothiolane-3-carboxylic acid enables precise control over backbone dihedral angles (φ, ψ), restricting conformational freedom to stabilize β-turns and γ-turns critical for molecular recognition. This contrasts with flexible linear linkers or less polarized heterocycles [1]. Key applications include:
A case study involves protein tyrosine phosphatase 1B (PTP1B) inhibitors for diabetes. Early peptidic inhibitors featuring sulfotyrosine suffered from rapid in vivo desulfation. Replacement with sulfone-containing bioisosteres like 2-carboxymethoxybenzoic acid maintained potency but improved stability [6]. Analogously, 4-amino-1,1-dioxothiolane-3-carboxylic acid serves as a proline or aspartate surrogate in PTP1B-targeting motifs, leveraging its fixed ring conformation to lock the inhibitor backbone into an optimal binding pose.
Table 2: Structural and Functional Advantages Over Canonical Amino Acids in Peptidomimetics
Parameter | 4-Amino-1,1-dioxothiolane-3-carboxylic acid | Canonical Amino Acid (Asp/Asn/Pro) | Impact on Drug Design |
---|---|---|---|
Backbone flexibility (ΔG, kcal/mol) | Restricted (ΔGₛᵥ > 5) | Flexible (ΔGₛᵥ < 3) | Stabilizes bioactive conformers |
Metabolic stability (t₁/₂, plasma) | >120 min | <15 min (Asp/Asn) | Improves oral bioavailability |
Dipole moment | High (∼4.5 D) | Moderate (Pro: 2.1 D; Asp: 3.0 D) | Enhances target binding affinity |
H-bond acceptor capacity | Sulfone O atoms (2 sites) | Carboxyl O (Asp) or carbonyl O (Asn) | Multipoint recognition of enzyme sites |
G-protein-coupled receptors (GPCRs), particularly metabotropic glutamate receptors (mGluRs), are prime targets for neurological disorders. The conformational restraint and polarity of 4-amino-1,1-dioxothiolane-3-carboxylic acid enable mimicry of glutamate’s extended zwitterionic state while preventing receptor overstimulation. Key advances include:
Ongoing research exploits this scaffold in allosteric modulators where its rigidity templates interactions with less conserved transmembrane domains, potentially yielding drugs for schizophrenia (mGluR5 negative modulators) and Parkinson’s disease (mGluR4 positive modulators) with reduced side-effect profiles.
Table 3: Synthetic Methodologies for 4-Amino-1,1-Dioxothiolane-3-Carboxylic Acid Derivatives
Synthetic Route | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Scale-Up Feasibility |
---|---|---|---|---|
Cysteine Cyclization/Oxidation | L-Cysteine, 1,3-dibromoacetone; H₂O₂/acetic acid | 45–60 | Moderate (dr 3:1) | Pilot-scale demonstrated |
Boric Acid-Catalyzed Amidation | Boric acid, PEG-400, 140°C, neat | 75–90 | Racemic | Excellent (solvent-free) |
Photoredox Decarboxylation | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, blue LEDs | 65–80 | Requires chiral catalyst | Moderate |
Rh-Catalyzed Hydroacylation | [Rh(cod)₂]OTf, (R,R)-QuinoxP*, toluene | 82–95 | High (ee >95%) | Challenging (catalyst cost) |
Table 4: Therapeutic Applications Targeting Key Receptors
Target Receptor | Therapeutic Area | Lead Compound Features | Status |
---|---|---|---|
mGluR1 | Neuropathic pain, glioma | Bicyclic peptidomimetic with C4-acetylated derivative | Preclinical validation |
PTP1B | Type II diabetes, obesity | Tripeptide mimetic with sulfone-aspartate replacement | In vitro optimization |
Integrin αvβ3 | Cancer metastasis | RGD peptidomimetic with constrained aspartate analog | Animal efficacy studies |
NK1 Receptor | Emesis, depression | Substance P antagonist with proline substitution | Hit-to-lead |
Note: Tables are interactive in digital formats, allowing sorting by yield, therapeutic area, or status.
Synthesis and Derivitization Strategies
Contemporary routes to 4-amino-1,1-dioxothiolane-3-carboxylic acid emphasize stereocontrol and scalability:
Derivatization focuses on the C4-amino group and carboxylic acid: acylation (acetic anhydride), arylation (Buchwald-Hartwig amination), or ureation (phosgene equivalents) modulate polarity and target affinity. The carboxylic acid is frequently esterified (methyl, ethyl, or tert-butyl esters) for prodrugs or converted to amides for peptide coupling [5] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2